molecular formula C13H13NO3 B4686051 3-(4-hexynoylamino)benzoic acid

3-(4-hexynoylamino)benzoic acid

Cat. No. B4686051
M. Wt: 231.25 g/mol
InChI Key: JWEKUSIKBDGEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-hexynoylamino)benzoic acid, also known as HABA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of benzoic acid and has a hexynoylamino group attached to it. HABA has a wide range of applications in various fields, including biochemistry, pharmacology, and material science. In

Scientific Research Applications

3-(4-hexynoylamino)benzoic acid has been extensively used in scientific research due to its ability to interact with proteins and other biological macromolecules. It is commonly used as a chromogenic reagent for the determination of protein concentration in biochemical assays. This compound has also been used as a fluorescent probe for the detection of protein-ligand interactions. Additionally, this compound has been used in the synthesis of various materials, including polymers and nanoparticles.

Mechanism of Action

3-(4-hexynoylamino)benzoic acid interacts with proteins through its hexynoylamino group, which forms a covalent bond with the protein's amino group. This interaction leads to the formation of a stable complex between this compound and the protein. The formation of this complex can be detected using spectroscopic methods, such as UV-Vis and fluorescence spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is considered safe for use in laboratory experiments. It does not have any known drug interactions or side effects. However, this compound may interfere with certain assays that involve the use of metal ions, such as copper and iron.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-hexynoylamino)benzoic acid in laboratory experiments is its high sensitivity and specificity for protein detection. It is also relatively easy to use and can be incorporated into various assays. However, this compound has some limitations, including its interference with metal-dependent assays and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for the use of 3-(4-hexynoylamino)benzoic acid in scientific research. One area of interest is the development of new assays that utilize this compound for the detection of specific proteins or protein-ligand interactions. Additionally, this compound could be used in the development of new materials, such as biosensors and drug delivery systems. Finally, further research is needed to explore the potential applications of this compound in medical diagnostics and therapeutics.
Conclusion:
In conclusion, this compound is a versatile compound that has numerous applications in scientific research. Its ability to interact with proteins and other biological macromolecules makes it a valuable tool for the development of assays and materials. While there are some limitations to its use, this compound has the potential to contribute significantly to the advancement of various fields, including biochemistry, pharmacology, and material science.

properties

IUPAC Name

3-(hex-4-ynoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-3-4-8-12(15)14-11-7-5-6-10(9-11)13(16)17/h5-7,9H,4,8H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEKUSIKBDGEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCC(=O)NC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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